molecular formula C5H12N2 B3369357 Tetramethylammonium cyanide CAS No. 23237-02-7

Tetramethylammonium cyanide

Cat. No.: B3369357
CAS No.: 23237-02-7
M. Wt: 100.16 g/mol
InChI Key: OSXXGBUMRXAAFP-UHFFFAOYSA-N
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Description

Overview of Quaternary Ammonium (B1175870) Cyanides in Contemporary Synthetic Methodologies

Quaternary ammonium cyanides (QACs) are a class of salts characterized by a central, positively charged nitrogen atom bonded to four organic groups, with a cyanide anion. This structure imparts significant solubility in non-aqueous, polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF). This solubility is a key advantage over inorganic salts such as potassium or sodium cyanide, which are often sparingly soluble in organic media. This property allows for reactions to be conducted in a homogeneous phase, often leading to milder reaction conditions and improved yields.

In modern synthetic chemistry, QACs like tetrabutylammonium (B224687) cyanide and tetraethylammonium (B1195904) cyanide serve as versatile reagents. pubcompare.ai They are frequently employed as phase-transfer catalysts, facilitating the transport of the cyanide nucleophile from an aqueous or solid phase into an organic phase where the reaction with a substrate occurs. pubcompare.aiwikipedia.org A primary application is in nucleophilic substitution reactions, where the cyanide ion displaces a leaving group to form a nitrile. pubcompare.aichemimpex.com Nitriles are valuable intermediates in organic synthesis, readily converted into amines, carboxylic acids, and other functional groups. Furthermore, QACs are utilized in conjugate addition reactions, such as the 1,4-addition of cyanide to enones, and in the cyanosilylation of carbonyl compounds. sigmaaldrich.com The use of QACs can circumvent the need for highly toxic hydrogen cyanide gas, offering a more controlled and manageable source of the cyanide ion. researchgate.net

Historical Trajectories and Key Milestones in Tetramethylammonium (B1211777) Cyanide Investigation

The investigation into quaternary ammonium salts has a history extending back to early electrochemical studies. In the early 20th century, researchers exploring the electrolysis of tetramethylammonium salts made efforts to produce a metallic species, highlighting the early interest in the fundamental properties of these cations. illinois.edu The synthesis of various tetraalkylammonium salts, including cyanides, faced initial hurdles due to the lack of general synthetic methods and the often hygroscopic nature of the products. tandfonline.com

A significant advancement in the preparation of tetraalkylammonium cyanides came with the development of anhydrous ion-exchange methods. A 1971 publication by John Solodar detailed a general synthesis from tetraalkylammonium bromides, which provided a more accessible route to compounds like tetramethylammonium cyanide compared to previous methods that were not easily extendable to different alkyl homologs. tandfonline.com This development was crucial for making these reagents more readily available for research. Later work in the 1990s and beyond saw the application of tetramethylammonium salts in the synthesis and structural characterization of complex inorganic materials, such as cyanocuprates, demonstrating their utility as counterions in creating extended network structures with interesting photophysical properties. mdpi.com Research from 1998, for instance, detailed the preparation of tetramethylammonium cyanocuprate(I) 3D networks by combining aqueous solutions of tetramethylammonium chloride and potassium dicyanocuprate. mdpi.com

Current Research Landscape and Emerging Trends in this compound Chemistry

The current research landscape sees this compound and its analogs being explored in diverse and advanced applications, moving beyond their traditional role as simple cyanide donors.

In Materials Science: A significant trend is the use of the tetramethylammonium cation as a template and counterion in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). For example, tetramethylammonium cations have been integral in crystallizing cyanocuprate(I) complexes, which form three-dimensional networks. mdpi.com These materials exhibit interesting photophysical behaviors, such as luminescence, which can be temperature-dependent. mdpi.com Research has shown that complexes like [NMe4]2[Cu(CN)2]2•0.25H2O display intense green emission at room temperature that shifts upon cooling, indicating potential applications in optical memory or sensor technology. mdpi.com

In Organic Synthesis: While larger tetraalkylammonium cyanides are more common, the principles extend to the tetramethylammonium salt. The cyanide ion from these salts is used in specialized transformations. For instance, CO2 has been used as a catalyst for the Michael-type cyanation of coumarins using tetraethylammonium cyanide, a process that forms cyanoformate and bicarbonate in the presence of water to deliver the nucleophilic cyanide. acs.org This highlights a move towards more sustainable and innovative catalytic systems. Furthermore, tetramethylammonium hydroxide (B78521) is used in conjunction with other reagents in analytical methods, such as in the thermochemolysis/GC-MS analysis of complex organic materials like hydrogen cyanide polymers, where it causes bond cleavage and in-situ methylation for structural elucidation. acs.org

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC5H12N2
Molecular Weight100.162 g/mol
AppearanceWhite to yellow powder scbt.com
SolubilityMixes with water scbt.com

Scope and Strategic Objectives of the Academic Research Overview

The strategic objective of this overview is to provide a focused, scholarly examination of this compound, concentrating exclusively on its chemical identity and role in research. This article has detailed the fundamental utility of the broader quaternary ammonium cyanide class as a foundation for understanding the specific applications of the tetramethylammonium derivative. It has traced the key historical developments that enabled its synthesis and study, and surveyed its current applications in the fields of synthetic and materials chemistry. By adhering strictly to these topics, this overview serves as a concise academic resource for researchers interested in the specific chemical applications and scientific evolution of this compound, avoiding extraneous information to maintain a clear and targeted focus.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetramethylazanium;cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.CN/c1-5(2,3)4;1-2/h1-4H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXXGBUMRXAAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.[C-]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578868
Record name N,N,N-Trimethylmethanaminium cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23237-02-7
Record name N,N,N-Trimethylmethanaminium cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Routes and Advanced Purification Strategies for Tetramethylammonium Cyanide

Established Methodologies for the Preparation of Tetramethylammonium (B1211777) Cyanide

The preparation of tetramethylammonium cyanide can be achieved through several synthetic routes, with ion exchange being a prominent and well-established method.

Ion Exchange Synthesis from Tetramethylammonium Halides

A widely utilized method for synthesizing this compound involves the use of ion exchange resins. wikipedia.org This technique typically starts with a tetramethylammonium halide, such as tetramethylammonium chloride or bromide. The halide salt is passed through an anion exchange column that has been loaded with cyanide ions.

The general reaction can be represented as:

(CH₃)₄N⁺X⁻ (aq) + Resin-CN⁻ → (CH₃)₄N⁺CN⁻ (aq) + Resin-X⁻

Where X⁻ represents a halide ion (e.g., Cl⁻, Br⁻).

This method is advantageous as it can yield a relatively pure solution of this compound, with the by-product being the resin-bound halide. The selection of the appropriate ion exchange resin and reaction conditions, such as solvent and temperature, is crucial for optimizing the yield and purity of the final product. For instance, the use of anhydrous conditions can be important due to the hygroscopic nature of the product.

Alternative and Developing Preparative Pathways

Beyond ion exchange, other synthetic strategies for this compound have been explored. One such alternative involves a metathesis reaction, also known as a double decomposition reaction. In this approach, an aqueous or alcoholic solution of tetramethylammonium chloride is reacted with an alkali metal cyanide, such as potassium cyanide. mdpi.com

(CH₃)₄N⁺Cl⁻ + K⁺CN⁻ → (CH₃)₄N⁺CN⁻ + K⁺Cl⁻

The success of this method often relies on the differential solubility of the products and reactants in the chosen solvent system to facilitate separation.

Another preparative route mentioned in the literature involves the reaction of tetramethylammonium chloride with silver cyanide. This method, while effective, can be more expensive due to the cost of the silver salt.

Advanced Techniques for Purity Assessment and Structural Confirmation

Spectroscopic Analysis for Confirmation of Cyanide and Cationic Moieties

Spectroscopic analysis is indispensable for the characterization of this compound. Infrared, Raman, and nuclear magnetic resonance spectroscopy are the primary tools used for this purpose.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the characteristic vibrational modes of the functional groups within this compound.

The tetramethylammonium cation [(CH₃)₄N⁺] exhibits several characteristic vibrational bands. The asymmetric C-N stretching vibration is typically observed around 950 cm⁻¹ in the IR spectrum. mdpi.com The C-H stretching vibrations of the methyl groups are also prominent features in the spectrum. cwejournal.org The symmetry of the cation (ideally Td) influences the number and activity (IR or Raman) of its vibrational modes. dtu.dk Distortions from this ideal symmetry in the solid state can lead to the appearance of additional bands or splitting of existing ones. researchgate.net

The cyanide anion (CN⁻) has a strong and characteristic stretching vibration (ν(C≡N)) that is readily identifiable in both IR and Raman spectra. The position of this band is sensitive to the environment of the cyanide ion, including coordination to a metal center or the nature of the counter-ion. In tetramethylammonium cyanocuprate(I) complexes, for example, the C≡N stretch is observed in the range of 2070-2138 cm⁻¹. mdpi.com

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
C-N asymmetric stretch of (CH₃)₄N⁺~950IR
C≡N stretch of CN⁻2070 - 2150IR, Raman
C-H stretch of (CH₃)₄N⁺2900 - 3100IR, Raman

High-resolution multinuclear NMR spectroscopy provides detailed information about the chemical environment of the different nuclei within this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of the tetramethylammonium cation is characterized by a singlet resulting from the twelve equivalent protons of the four methyl groups. The chemical shift of this singlet is typically observed around 3.2-3.5 ppm. uni-siegen.demnstate.eduresearchgate.net The exact chemical shift can be influenced by the solvent and the nature of the anion.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the tetramethylammonium cation shows a single resonance for the four equivalent methyl carbons. The chemical shift of this carbon is sensitive to the local environment of the cation. electronicsandbooks.com For tetramethylammonium acetate, the ¹³C chemical shift of the cation is reported. chemicalbook.com

¹⁴N NMR Spectroscopy: The ¹⁴N NMR spectrum of the tetramethylammonium cation is also a useful tool for characterization. The chemical shift of the nitrogen atom can be affected by the solvent and the counter-ion. jcu.cznih.gov Due to the quadrupolar nature of the ¹⁴N nucleus, the resonance can be broad.

NucleusTypical Chemical Shift (ppm)Multiplicity
¹H~3.2 - 3.5Singlet
¹³CVaries with environmentSinglet
¹⁴NVaries with environmentBroad Singlet

Chromatographic Methods for Purity Verification

The verification of purity for ionic and highly polar compounds such as this compound necessitates specific chromatographic techniques. Due to its salt-like nature, direct analysis by conventional gas chromatography (GC) is not feasible without derivatization. Therefore, liquid chromatography methods are predominantly employed to assess purity and identify potential contaminants.

High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose. For a compound like this compound, a multimodal approach may be required. Reversed-phase HPLC can be used to detect and quantify non-volatile organic impurities, while Ion Chromatography (IC) is essential for analyzing ionic species. IC is particularly effective for detecting and quantifying anionic impurities, such as halides (e.g., chloride, bromide) that may remain from the precursor salts used in synthesis. tandfonline.com It can also be used to confirm the concentration of the cyanide anion.

In some applications, HPLC is coupled with mass spectrometry (HPLC-MS). This powerful combination allows for the separation of components in a mixture and their subsequent identification based on their mass-to-charge ratio, providing a high degree of confidence in purity assessment. gtfch.org For instance, an electrospray ionization tandem mass spectrometric (ESI-MS-MS) method has been utilized for the determination of cyanide, which involves the addition of tetramethylammonium hydroxide (B78521) to raise the pH and liberate the cyanide ion. gtfch.org While this is for quantifying cyanide in a matrix, similar principles can be applied to purity analysis of the salt itself.

Table 1: Potential Chromatographic Methods for this compound Purity Analysis

Chromatographic MethodPrimary ApplicationTypical Impurities DetectedDetector
Ion Chromatography (IC)Quantification of anionic and cationic components.Halide precursors (Cl⁻, Br⁻), other inorganic anions, Tetramethylammonium cation concentration.Conductivity
Reversed-Phase HPLCDetection of organic impurities.Unreacted organic precursors, solvent residues, organic by-products.UV, Mass Spectrometry (MS)
HPLC-MS/MSHigh-sensitivity impurity identification and structural confirmation.Trace-level organic and inorganic impurities.Mass Spectrometer

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a cornerstone technique for validating the stoichiometric integrity of a newly synthesized compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), it is possible to confirm that the empirical formula of the product matches the theoretical formula, C₅H₁₂N₂. This validation is critical to ensure that the desired salt has been formed and is free from significant levels of impurities or residual solvents that would alter the elemental ratios.

The process involves the combustion of a small, accurately weighed sample of the this compound at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental results are then compared against the theoretical values calculated from the molecular formula. A close correlation between the found and calculated values provides strong evidence of the compound's purity and correct stoichiometry. mdpi.com For example, CHN analysis is routinely used to confirm the composition of complex metal-cyanide frameworks incorporating the tetramethylammonium cation. mdpi.com

**Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound (C₅H₁₂N₂) **

ElementTheoretical Mass %Experimental Mass % (Example)
Carbon (C)59.97%59.91%
Hydrogen (H)12.08%12.15%
Nitrogen (N)27.95%27.88%

This analytical method is particularly important for hygroscopic substances or compounds that may retain solvents, as these would lead to experimental values that deviate significantly from the theoretical calculations. tandfonline.com

Reactivity Profiles and Mechanistic Elucidation of Tetramethylammonium Cyanide Mediated Transformations

Nucleophilic Reactivity of the Cyanide Anion Facilitated by the Tetramethylammonium (B1211777) Cation

Tetramethylammonium cyanide serves as a valuable reagent in organic synthesis, primarily functioning as a soluble and reactive source of the cyanide anion (CN⁻). The role of the tetramethylammonium cation [(CH₃)₄N]⁺ is crucial; its large, non-coordinating, and symmetrical nature results in weak ion-pairing with the cyanide anion in polar aprotic solvents. This leads to a "naked" and highly nucleophilic cyanide ion, enhancing its reactivity compared to inorganic cyanide salts like sodium or potassium cyanide, which have lower solubility in many organic media. The use of tetraalkylammonium cyanides, including this compound, provides a safer and more manageable alternative to the highly toxic hydrogen cyanide (HCN) gas, allowing for controlled and regioselective cyanation reactions under milder conditions. chem-soc.si

The enhanced solubility and the presence of a dissociated, highly reactive cyanide nucleophile make this compound an effective reagent for a variety of transformations, including additions to unsaturated systems and substitutions at saturated carbon centers.

Cyanation Reactions in Organic Synthesis

A significant application of tetraalkylammonium cyanides is in the conjugate or 1,4-addition of the cyanide group to α,β-unsaturated carbonyl compounds, particularly enones like chalcones. chem-soc.si This reaction, often catalyzed by a Lewis acid such as Scandium(III) triflate (Sc(OTf)₃), provides a practical and efficient route to β-cyanoketones. chem-soc.sisigmaaldrich.com The process is highly regioselective, yielding the 1,4-adduct in high yields while avoiding the formation of 1,2-addition products (cyanohydrins). chem-soc.sinih.gov

The mechanism involves the activation of the enone by coordination of the Lewis acid to the carbonyl oxygen. This enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack by the cyanide anion delivered from the tetramethylammonium salt. This method is advantageous as it proceeds under mild conditions, does not generate HCN gas, and the reagents are easy to handle. chem-soc.si Research has demonstrated the conversion of a wide variety of substituted chalcones to their corresponding β-cyanoketones. chem-soc.si Furthermore, carbon dioxide has been shown to mediate the conjugate cyanide addition to chalcones using tetraethylammonium (B1195904) cyanide, showcasing a metal-free approach. mdpi.comresearchgate.net

Table 1: 1,4-Addition of Cyanide to Various Enones (Chalcones) Mediated by Tetraethylammonium Cyanide (TEACN) and Sc(OTf)₃

Data synthesized from findings reported in studies on tetraethylammonium cyanide, a close analog of this compound. chem-soc.si

The cyanide ion is a potent nucleophile capable of displacing leaving groups, such as halides, from alkyl substrates to form nitriles. ibchem.comibchem.com This reaction is a fundamental method for carbon chain extension. ibchem.com The use of this compound in a polar aprotic solvent provides a highly reactive "naked" cyanide ion, which is effective for these substitution reactions. google.com

The reaction mechanism depends on the structure of the alkyl halide. docbrown.info

Sₙ2 Mechanism: Primary and secondary halogenoalkanes typically react via an Sₙ2 (bimolecular nucleophilic substitution) pathway. The cyanide nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs, proceeding through a single transition state. chemguide.co.ukyoutube.com

Sₙ1 Mechanism: Tertiary halogenoalkanes react through an Sₙ1 (unimolecular nucleophilic substitution) mechanism. This involves a two-step process where the leaving group first departs to form a stable carbocation intermediate, which is then rapidly attacked by the cyanide nucleophile. docbrown.info

The choice of cyanide source is critical. While traditional reagents like KCN or NaCN are used, often in alcoholic solvents, this compound offers advantages in terms of solubility and reactivity in various organic solvents. google.comtcichemicals.com It is important to note that the cyanide ion is an ambident nucleophile, meaning it can react at either the carbon or the nitrogen atom. While reaction at the carbon to form nitriles is most common, the formation of isonitriles can occur under specific conditions, for example, when the carbon terminus of the cyanide is blocked by coordination to a silver ion. nih.gov

Addition Reactions to Carbonyl Systems

Tetraalkylammonium cyanides are effective catalysts for the addition of silyl (B83357) cyanides, such as trimethylsilyl (B98337) cyanide (TMSCN), to aldehydes and ketones. umich.eduarkat-usa.org This reaction yields O-silylated cyanohydrins, which are valuable synthetic intermediates. arkat-usa.orgthieme-connect.com The reaction proceeds under mild conditions with short reaction times and gives good yields. arkat-usa.org

The mechanism involves the tetraalkylammonium cyanide activating the TMSCN. Kinetic studies with the analogous tetrabutylammonium (B224687) cyanide suggest that while a hypervalent silicon species can form, the reaction likely proceeds through the direct nucleophilic addition of the cyanide ion to the carbonyl carbon. rsc.org This is followed by the trapping of the resulting alkoxide intermediate by the silyl group. libretexts.org The reaction is often reversible and base-catalyzed. libretexts.org The absence of the ammonium (B1175870) salt catalyst can result in no reaction occurring. arkat-usa.org

Table 2: Catalytic Addition of TMSCN to Representative Carbonyl Compounds using Tetrabutylammonium Cyanide

Data from studies on tetrabutylammonium cyanide, a close analog of this compound, which show its catalytic effect in the cyanosilylation of various aldehydes and ketones. arkat-usa.orgresearchgate.net

Beyond direct addition, the cyanide ion can act as a catalyst to facilitate unique transformations of carbonyl compounds, most notably through the concept of "umpolung" or polarity reversal. The classic example is the Benzoin Condensation . ias.ac.innumberanalytics.com This reaction involves the dimerization of two aromatic aldehydes, such as benzaldehyde, catalyzed by a nucleophile like cyanide. byjus.comwikipedia.org

The mechanism proceeds as follows:

The cyanide ion attacks the carbonyl carbon of one aldehyde molecule to form a cyanohydrin anion intermediate. ias.ac.inbyjus.com

This intermediate undergoes a proton transfer to form a carbanion that is stabilized by the adjacent electron-withdrawing cyano group. This step represents the umpolung, as the original electrophilic carbonyl carbon becomes nucleophilic. ias.ac.in

This nucleophilic carbanion then attacks the carbonyl carbon of a second aldehyde molecule. wikipedia.org

Subsequent proton transfer and elimination of the cyanide catalyst yield the final α-hydroxy ketone product, known as a benzoin. wikipedia.org

In this pathway, the cyanide ion is not incorporated into the final product but serves as a crucial catalyst to invert the normal reactivity of the aldehyde. byjus.com This catalytic role highlights a different mode of addition for the cyanide anion, expanding its synthetic utility beyond simple cyanation reactions. researchgate.net

Catalytic Roles of this compound

This compound, often in conjunction with its more lipophilic analogues like tetraethylammonium and tetrabutylammonium cyanide, serves as a versatile catalyst and reagent in organic synthesis. Its catalytic activity stems from the dual nature of its constituent ions: the cyanide anion (CN⁻) acts as a potent nucleophile and Lewis base, while the tetramethylammonium cation ([N(CH₃)₄]⁺) can facilitate reactions between different phases. These roles are pivotal in two major areas of catalysis: organocatalysis, driven by the Lewis basicity of the cyanide ion, and phase transfer catalysis.

Organocatalysis is a field of catalysis that utilizes small organic molecules to accelerate chemical reactions. In this context, the cyanide anion provided by this compound functions as a powerful Lewis base and nucleophilic catalyst. This type of catalysis, sometimes referred to as nucleophilic catalysis, involves the catalyst interacting with a reagent to form a more reactive, transient intermediate.

A prime example of this is the cyanosilylation of carbonyl compounds, where an aldehyde or ketone reacts with a silyl cyanide, such as trimethylsilyl cyanide (TMSCN), to form a cyanohydrin silyl ether. While much of the detailed research has been conducted with the more soluble analogue, tetrabutylammonium cyanide (TBACN), the principles are directly applicable to this compound. In these reactions, the cyanide ion from the ammonium salt activates the TMSCN by forming a hypervalent silicon intermediate, such as pentacoordinate [Me₃Si(CN)₂]⁻. nih.govresearchgate.net This intermediate is a significantly more potent cyanide donor than TMSCN itself, readily transferring a cyanide group to the electrophilic carbonyl carbon. The reaction is characterized by mild conditions and high yields for a variety of carbonyl compounds. researchgate.net

Table 1: Tetrabutylammonium Cyanide (TBACN) Catalyzed O-TMS-Cyanosilylation of Representative Carbonyl Compounds This table showcases the effectiveness of the cyanide-catalyzed reaction on various substrates, a principle that extends to this compound.

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous and an organic phase). dalalinstitute.com The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, functions by transporting a reactant from one phase, often the aqueous phase, into the other, where the reaction occurs. dalalinstitute.comijirset.com

This compound is an archetypal phase transfer catalyst. The tetramethylammonium cation, being lipophilic, can form an ion pair with the cyanide anion, [N(CH₃)₄]⁺[CN]⁻. This ion pair is soluble in nonpolar organic solvents, allowing it to transport the cyanide anion from an aqueous or solid phase into the organic phase to react with an organic substrate. princeton.eduoperachem.com

However, the catalytic efficiency in PTC is highly dependent on the structure of the quaternary ammonium cation. The relatively small size of the tetramethylammonium cation results in a lower lipophilicity and a "tighter" ion pair with the cyanide anion compared to its larger analogues like tetraethyl- or tetrabutylammonium salts. princeton.eduoperachem.com This can lead to reduced catalytic activity, as the catalyst is less efficient at partitioning into the organic phase, and the more tightly bound cyanide anion is less reactive. In some SN2 displacement reactions, tetramethylammonium bromide was found to be an inactive catalyst, whereas the corresponding tetraethyl- and tetrabutylammonium salts provided significant rate enhancements.

Despite this, this compound has been cited as an effective catalyst in specific industrial applications, such as in the process for producing 3-cyanopyridine.

Detailed Mechanistic Investigations of Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. This involves a combination of kinetic studies, the identification of reaction intermediates, and the computational analysis of transition states.

Kinetic studies of reactions catalyzed by quaternary ammonium cyanides reveal complex dependencies that can vary with the reaction type. For cyanosilylation reactions catalyzed by Lewis bases like tetrabutylammonium cyanide, the mechanism can shift between first and second-order kinetics depending on the specific reactants and conditions. nih.gov This suggests multiple possible reaction pathways are operative. nih.govresearchgate.net

In the context of phase transfer catalysis, the reaction rate is influenced by several factors, including the concentration of the substrate, the catalyst, and the cyanide salt. acs.org The rate is also highly dependent on physical parameters such as stirring speed, which affects the interfacial area between the phases. princeton.edu Kinetic investigations into substitution reactions have shown that the rate law can be expressed as Rate = k[Substrate], where the rate-determining step is the nucleophilic attack. ijirset.com Studies comparing different tetraalkylammonium salts have demonstrated that reaction rates generally increase with the size of the cation (e.g., tetramethyl < tetraethyl < tetrabutyl), which is attributed to the formation of "looser" ion pairs and increased lipophilicity, leading to a more reactive cyanide anion in the organic phase. princeton.educdnsciencepub.com

The identification of transient intermediates provides direct insight into the reaction mechanism. Spectroscopic and computational methods have been instrumental in elucidating these species.

Hypervalent Silicon Species: In the Lewis base-catalyzed cyanosilylation of aldehydes, spectroscopic evidence supports the formation of a hypervalent silicon intermediate. nih.gov The cyanide ion from the tetramethylammonium salt attacks the silicon atom of trimethylsilyl cyanide (TMSCN), forming a pentacoordinate silicate, [Me₃Si(CN)₂]⁻. This species is the active cyanating agent, being much more nucleophilic than TMSCN itself. nih.govresearchgate.net

Organic Phase Ion Pairs: In phase transfer catalysis, the primary intermediate is the catalyst-anion ion pair within the organic phase, i.e., [N(CH₃)₄]⁺[CN]⁻. cambridge.org The formation and reactivity of this ion pair are central to the catalytic cycle. The catalyst abstracts a cyanide ion from the aqueous or solid phase, ferries it into the organic medium, and makes it available for reaction with the organic substrate. princeton.edu

Cyanoformate Adducts: In reactions where carbon dioxide is used as a co-catalyst, an intermediate formed by the reaction of CO₂ with the cyanide ion has been identified. This species, cyanoformate (NC-CO₂⁻), acts as a convenient and highly nucleophilic source of cyanide, avoiding the direct use of more toxic reagents.

Table 2: Proposed Reaction Intermediates in this compound-Mediated Reactions

Transition state analysis, often aided by computational chemistry (e.g., Density Functional Theory, DFT), provides a quantitative understanding of reaction barriers and pathways. mdpi.comacs.org For SN2 reactions involving cyanide, kinetic isotope effect (KIE) studies, combined with theoretical calculations, have been used to probe the structure of the transition state. nih.govnih.gov

In Lewis acid-catalyzed cyanosilylation, DFT calculations have identified the Si-C bond activation step as the rate-determining step in the catalytic cycle. acs.orgacs.org For Lewis base catalysis, the transition state involves the interaction of the hypervalent silicon intermediate with the carbonyl compound. mdpi.com The energy profile of these reactions helps explain the observed selectivity and reactivity, guiding the design of more efficient catalysts.

Table of Mentioned Compounds

Influence of Solvent Polarity and Counterion Effects on Reactivity

The reactivity of the cyanide anion (CN⁻) in transformations mediated by this compound is not an intrinsic constant but is profoundly influenced by its immediate chemical environment. The choice of solvent and the nature of the cation play a critical role in modulating the nucleophilicity and availability of the cyanide ion. These factors dictate the degree of ion pairing, solvation, and aggregation of the salt in solution, which in turn governs reaction rates and, in some cases, the reaction pathway itself.

Influence of Solvent Polarity

The solvent's primary role extends beyond simply dissolving the reactants; it actively participates in the reaction mechanism through solvation. The effect of solvent polarity on this compound-mediated reactions is best understood by categorizing solvents into polar aprotic and polar protic types.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN), are generally the preferred media for nucleophilic substitution reactions involving this compound. These solvents possess large dipole moments, enabling them to effectively solvate the tetramethylammonium cation ((CH₃)₄N⁺). However, they lack the acidic protons necessary to form strong hydrogen bonds with the cyanide anion. chemistrysteps.comksu.edu.sa This leaves the cyanide ion relatively unsolvated or "naked," significantly enhancing its nucleophilicity and reactivity. chemistrysteps.com For example, in a study on cyanodediazoniation reactions, acetonitrile was identified as the optimal solvent, leading to excellent product yields. rsc.org

In contrast, polar protic solvents, like water and alcohols (e.g., methanol), can decrease the reactivity of the cyanide nucleophile. csbsju.edu These solvents possess O-H or N-H bonds and can act as hydrogen-bond donors. They form a solvation shell or "cage" around the negatively charged cyanide anion, which stabilizes it and sterically hinders its approach to an electrophilic center, thereby depressing the rate of SN2 reactions. chemistrysteps.comcsbsju.edu

Detailed theoretical and experimental studies on analogous quaternary ammonium salts, such as tetramethylammonium fluoride (B91410) (TMAF), provide a more nuanced model for the state of the salt in various solvents. mdpi.com This model can be extrapolated to understand the behavior of this compound. The state of aggregation and ion pairing is highly dependent on solvent polarity:

Non-polar solvents (e.g., Benzene, THF): The salt tends to exist as aggregated species, such as tetramers, with low reactivity. mdpi.com

Polar aprotic solvents (e.g., DMF, Pyridine): The salt is predominantly present as reactive intimate ion pairs. This state is often optimal for reactivity, as it balances solubility with a high concentration of active nucleophilic species. mdpi.com

Polar protic solvents (e.g., Methanol): The salt exists as fully dissociated, solvent-separated ions. While the ions are "free," the strong solvation of the anion by the protic solvent renders it less reactive. mdpi.com

Research on the SN2 reaction between the cyanide ion and ethyl chloride in different solvents has shown that the transition state structure may not change dramatically when moving from a highly polar solvent (DMSO) to a less polar one (THF). researchgate.net This suggests that for certain reactions where the charge is conserved between reactants and the transition state, the influence of solvent polarity, while present, might be less pronounced than simple models predict. researchgate.net

Solvent TypePrimary InteractionState of this compoundResulting Cyanide Reactivity
Polar Aprotic (e.g., DMF, DMSO, MeCN)Solvates the (CH₃)₄N⁺ cation, weak interaction with CN⁻ anion. chemistrysteps.comksu.edu.saPrimarily intimate ion pairs. mdpi.comHigh ("Naked" Cyanide). chemistrysteps.com
Polar Protic (e.g., H₂O, Methanol)Strongly solvates both cation and anion (hydrogen bonding with CN⁻). csbsju.eduSolvent-separated ions. mdpi.comLow ("Caged" Cyanide). csbsju.edu
Non-Polar (e.g., Benzene, THF)Poor solvation of ions.Aggregated clusters (e.g., tetramers). mdpi.comVery Low.

Counterion Effects

The tetramethylammonium cation is not a mere spectator ion. Its size, charge distribution, and steric profile influence the solubility, aggregation, and reactivity of the associated cyanide anion. Compared to inorganic cyanide salts like potassium cyanide (KCN), the bulky and organic nature of the tetramethylammonium cation imparts greater solubility in a wider range of organic solvents.

The size of the tetraalkylammonium counterion has been shown to be a critical factor. Studies on the interaction between various tetraalkylammonium dodecylsulfates and polymers revealed that the strength of the interaction decreases as the radius of the counterion increases. nih.gov The sequence of interaction strength was found to be: tetramethylammonium⁺ > tetraethylammonium⁺. nih.gov This indicates that the smaller tetramethylammonium cation interacts more strongly with its anion compared to larger analogs like tetrabutylammonium. This stronger interaction could lead to tighter ion pairing, which must be overcome for the cyanide to react.

Furthermore, the concentration of the counterion itself can affect reaction kinetics, sometimes in non-intuitive ways. In a kinetic study of the reaction between cationic iron(II) complexes and cyanide ions, the addition of salts with a common cation, including tetramethylammonium bromide (TMAB), led to a decrease in the observed reaction rate. scholaris.cacdnsciencepub.com This inhibitory effect was attributed to the increase in the total concentration of cations in the solution, which influenced the reactivity of the cationic complex.

Table 2: Effect of Tetramethylammonium Bromide (TMAB) Concentration on the Pseudo-First-Order Rate Constant (kobs) for the Reaction of an Fe(II)-Complex with Cyanide Ions at 298 K. scholaris.cacdnsciencepub.com
[TMAB] (mol dm⁻³)10³ kobs (s⁻¹)
0.001.55
0.021.38
0.041.29
0.061.21
0.081.15
0.101.08

Applications in Advanced Organic and Inorganic Synthesis

Role as a Cyanide Source in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. Quaternary ammonium (B1175870) cyanides, due to their solubility in organic solvents, can be effective cyanide sources in these reactions. However, while related compounds like tetraethylammonium (B1195904) and tetrabutylammonium (B224687) cyanide have been utilized, specific documented applications of tetramethylammonium (B1211777) cyanide in major MCRs are not widely reported in scientific literature.

The Strecker synthesis is a classic MCR that produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. masterorganicchemistry.comwikipedia.org These α-aminonitriles are crucial intermediates for the synthesis of α-amino acids. wikipedia.orgnih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by a nucleophilic cyanide ion. masterorganicchemistry.com The choice of cyanide source is critical and can range from hazardous hydrogen cyanide (HCN) to more manageable salts like potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl (B98337) cyanide (TMSCN). nih.govsciforum.net While various cyanide sources are employed, specific examples detailing the use of tetramethylammonium cyanide in Strecker reactions are not prevalent in the reviewed literature.

General Mechanism of the Strecker Reaction:

Imine Formation: An aldehyde or ketone reacts with ammonia (B1221849) or a primary amine to form an imine.

Cyanide Addition: The cyanide ion attacks the electrophilic carbon of the imine, forming an α-aminonitrile.

Hydrolysis (Optional): The resulting α-aminonitrile can be hydrolyzed to yield an α-amino acid. masterorganicchemistry.com

The Passerini reaction is a three-component reaction between an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgnih.govmdpi.com Discovered by Mario Passerini in 1921, it is the first isocyanide-based MCR and is valued for its ability to quickly generate complex molecules with high atom economy. nih.govmdpi.com The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where the reactants can be used in high concentrations. nih.gov Although this reaction is a cornerstone of MCR chemistry, literature detailing the specific use of this compound as a reactant or catalyst is scarce. The reaction fundamentally relies on an isocyanide, not a cyanide salt, as a key reactant. wikipedia.org

The Ugi reaction is a four-component reaction that involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This MCR is exceptionally efficient for creating diverse libraries of peptide-like molecules (α-aminoacyl amides). organic-chemistry.org The reaction mechanism involves the initial formation of an imine, which then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise manner, culminating in a Mumm rearrangement to form the stable bis-amide product. wikipedia.org Similar to the Passerini reaction, the Ugi reaction's core chemistry is driven by an isocyanide component rather than a cyanide salt. nih.govmdpi.com Consequently, the direct application of this compound in the classical Ugi reaction is not a typical role for this reagent.

Utility in Heterocycle Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The cyanide group is a versatile functional group that can be incorporated into molecules and subsequently transformed to build various heterocyclic rings. For instance, tetraethylammonium cyanide has been used in the regioselective C- or N- ethoxy-carbonylation of heterocyclic systems like indoles and indazoles. sigmaaldrich.com While the cyanide ion from salts like this compound can theoretically serve as a nucleophile or a building block in the synthesis of nitrogen-containing heterocycles, specific and detailed examples of its application for this purpose are not extensively documented in the surveyed scientific literature.

Precursor for the Synthesis of Metal Cyanide Complexes and Coordination Polymers

A significant application of this compound is its use as a precursor in inorganic synthesis for the creation of metal cyanide complexes and coordination polymers. mdpi.comnih.gov The tetramethylammonium ((CH₃)₄N⁺) cation acts as a counterion or a template in the formation of complex anionic metal-cyanide frameworks. mdpi.comnih.gov These materials are of great interest due to their diverse structures and potential applications in areas like luminescence and molecular magnetism. nih.gov

Double metal cyanide (DMC) catalysts, which are important in polymerization reactions, are synthesized by precipitating metal salts with metal cyanide salts. mdpi.com The cyanide ligand is an excellent bridging ligand, capable of linking different metal centers to form extended networks ranging from 1D chains to 3D frameworks. nih.gov

These syntheses have yielded materials with interesting photophysical properties, including optical memory behavior, where the emission intensity can be reversibly altered by light irradiation and heat. mdpi.comnih.gov

Table 1: Examples of Tetramethylammonium Cyanocuprate(I) Networks Synthesized Using Tetramethylammonium Salts
Compound FormulaAbbreviationDimensionalityKey Structural Features
[NMe₄]₂[Cu(CN)₂]₂·0.25H₂O13D Coordination PolymerFeatures {Cu₂(CN)₂(μ₂-CN)₄} rhomboids and D₃h {Cu(CN)₃} metal clusters. mdpi.comnih.gov
[NMe₄][Cu₃(CN)₄]22D Layered SheetsConsists of fused hexagonal {Cu₈(CN)₈} rings. mdpi.comnih.gov
[NMe₄][Cu₂(CN)₃]32D Honeycomb SheetsComposed of trigonal planar Cu(I) centers. mdpi.comnih.gov

Synthesis of Cyanometallate Building Blocks

Cyanometallates are coordination complexes that serve as fundamental building blocks for creating more complex structures, such as coordination polymers and Prussian blue analogs. wikipedia.orgnih.gov The synthesis of these building blocks typically involves the reaction of a simple metal salt with a cyanide salt, which acts as the source of the cyanide ligands. wikipedia.org

This compound can be utilized as a cyanide source in these syntheses. For instance, the reaction of this compound with sulfur dioxide has been employed to prepare tetramethylammonium cyanosulfite, demonstrating its utility as a precursor in inorganic synthesis. acs.org While alkali metal cyanides are commonly used, quaternary ammonium cyanides like tetraethylammonium cyanide are also explicitly used for the synthesis of various cyanometallates. wikipedia.org This suggests that this compound can similarly act as a reagent to produce discrete cyanometallate anions. The general principle involves the displacement of other ligands on a metal center by the cyanide ion.

The choice of the cation, in this case, tetramethylammonium ([N(CH₃)₄]⁺), can influence the crystal structure and properties of the resulting cyanometallate salt. Different cations can template the formation of different framework structures in the solid state. Although specific examples detailing the synthesis of common building blocks like hexacyanoferrate ([Fe(CN)₆]³⁻/⁴⁻) or hexacyanocobaltate ([Co(CN)₆]³⁻) using this compound as the primary cyanide source are not extensively documented in readily available literature, the synthesis of related ammonium hexacyanoferrates is known. researchgate.netsciencemadness.org The synthesis of Prussian blue and its analogs, for example, is a well-established process often involving the precipitation of a metal salt with a hexacyanoferrate complex. rsc.org

Table 1: Examples of Cyanometallate Precursors and Synthesis Methods

Cyanometallate PrecursorReactantsMethodReference
Ammonium Ferric HexacyanoferrateNot specifiedNot specified researchgate.net
Ammonium FerrocyanideFerrocyanic acid, AmmoniaNeutralization sciencemadness.org
Tetraethylammonium Hexacyanotitanate(III)Titanium(III) source, Tetraethylammonium cyanideIon Exchange wikipedia.org
Tetramethylammonium CyanosulfiteThis compound, Sulfur dioxideDirect Reaction acs.org

Double Metal Cyanide Catalysts in Polymerization

Double metal cyanide (DMC) complexes are highly active catalysts used predominantly for the ring-opening polymerization of epoxides, such as propylene (B89431) oxide, to produce polyether polyols. nih.govnih.gov These catalysts are also effective for the copolymerization of epoxides with carbon dioxide to form polycarbonates. mdpi.comresearchgate.netnih.gov

The conventional synthesis of DMC catalysts involves the reaction of an aqueous solution of a metal salt, most commonly zinc chloride, with a metal cyanide salt, typically potassium hexacyanocobaltate(III) (K₃[Co(CN)₆]). nih.govgoogle.com The reaction is carried out in the presence of an organic complexing agent, such as tert-butyl alcohol, which is crucial for achieving high catalytic activity. nih.govnih.gov

The general formula for a typical DMC catalyst is Zn₃[Co(CN)₆]₂·xZnCl₂·yH₂O·z(complexing agent). nih.gov The structure and catalytic performance are highly sensitive to the preparation method and the chemical composition. researchgate.netresearchgate.net While the core components are the zinc salt and the cyanocobaltate, various additives can be incorporated to modify the catalyst's properties.

There is limited specific information in the scientific literature on the use of this compound as either a primary cyanide source or an additive in the synthesis of DMC catalysts. The research has predominantly focused on using alkali metal hexacyanometallates. mdpi.com However, the broader class of quaternary ammonium compounds has been explored in related contexts. For example, tetrabutylammonium hydroxide (B78521) is mentioned in the analytical procedures for characterizing the polyols produced by DMC catalysis. mdpi.com Given the structural role of cations in complex inorganic frameworks, it is conceivable that the tetramethylammonium cation could influence the morphology or activity of a DMC catalyst if incorporated, but detailed research findings on this specific application are not currently available.

Table 2: Standard Components in the Synthesis of Double Metal Cyanide (DMC) Catalysts

Component TypeExample CompoundRole in SynthesisReference
Metal SaltZinc Chloride (ZnCl₂)Provides second metal center (Lewis acid sites) nih.govgoogle.com
Metal Cyanide SaltPotassium Hexacyanocobaltate(III) (K₃[Co(CN)₆])Forms the cyanide-bridged framework nih.govmdpi.com
Complexing Agenttert-Butyl Alcohol (t-BuOH)Creates active catalytic sites, influences morphology nih.gov
Co-complexing AgentPoly(ethylene glycol) (PEG)Can enhance catalytic activity nih.gov

Regioselectivity and Stereoselectivity in this compound-Promoted Reactions

The cyanide ion is a potent nucleophile used in various carbon-carbon bond-forming reactions, including the addition to carbonyls (to form cyanohydrins) and the ring-opening of epoxides (to form β-hydroxy nitriles). thieme-connect.dechemguide.co.uklibretexts.org In these reactions, controlling the regioselectivity (where the nucleophile attacks) and stereoselectivity (the 3D orientation of the new bond) is a key challenge in synthetic chemistry.

Quaternary ammonium cyanides, such as tetrabutylammonium cyanide (Bu₄NCN), are often used as soluble, aprotic sources of cyanide ions for such transformations. They have been shown to catalyze the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones. researchgate.netarkat-usa.orgumich.edu In reactions with chiral substrates, these catalysts can influence the diastereoselectivity of the product distribution. arkat-usa.org For example, the Bu₄NCN-catalyzed reaction of TMSCN with certain spiroepoxycyclohexadienones yields a mixture of diastereomeric cyanohydrins. arkat-usa.org

The regioselectivity of the cyanide-induced ring-opening of epoxides is governed by both steric and electronic factors and follows an Sₙ2-type mechanism, leading to an inversion of stereochemistry at the site of attack. thieme-connect.de In unsymmetrical epoxides, the cyanide typically attacks the less sterically hindered carbon atom. clockss.org Lewis acid catalysts can be used to alter this regioselectivity. thieme-connect.de

While the principles of selectivity in cyanide addition reactions are well-established, specific research detailing the use of this compound as a promoter or catalyst to control regioselectivity or stereoselectivity is not widely reported. The available literature predominantly focuses on other quaternary ammonium salts, particularly tetrabutylammonium cyanide, for these purposes. researchgate.netarkat-usa.org By analogy, this compound would be expected to function as a source of nucleophilic cyanide, but its specific efficacy and influence on the selectivity of organic reactions compared to other salts require further investigation.

Table 3: Diastereoselectivity in the Tetrabutylammonium Cyanide-Catalyzed Cyanosilylation of Aldehydes and Ketones

SubstrateDiastereomeric Ratio (d.r.)Isolated Yield (%)Reference
2-Methylcyclohexanone1 : 1.374 researchgate.net
3-Methylcyclohexanone1 : 1.470 researchgate.net
4-Methylcyclohexanone1 : 1.375 researchgate.net
4-tert-Butylcyclohexanone1 : 2.778 researchgate.net
Camphor1 : 2.560 researchgate.net
Fenchone1 : 1.465 researchgate.net

Note: Data presented is for reactions catalyzed by tetrabutylammonium cyanide (Bu₄NCN) with trimethylsilyl cyanide (TMSCN) as the cyanide source, as specific data for this compound was not available.

Computational and Theoretical Investigations of Tetramethylammonium Cyanide

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties and bonding characteristics of tetramethylammonium (B1211777) cyanide. These ab initio methods offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

While specific DFT studies exclusively on tetramethylammonium cyanide are not extensively documented in publicly available literature, insights can be drawn from theoretical investigations of its constituent ions. Ab initio molecular orbital calculations on the tetramethylammonium cation reveal a non-spherical charge distribution. The positive charge is not uniformly spread but is concentrated in "patches" associated with the methyl groups, separated by regions that are essentially neutral. This charge distribution has significant implications for its interaction with anions.

For the cyanide anion, molecular orbital theory indicates a triple bond between the carbon and nitrogen atoms. In heteronuclear diatomic species like CN⁻, the molecular orbital energy-level diagram is skewed towards the more electronegative nitrogen atom.

When considering the this compound ion pair, the interaction energy calculations between the tetramethylammonium cation and an anion like fluoride (B91410) (F⁻), which is isoelectronic with Ne and has a closed shell like CN⁻, show a preference for the anion to approach a "face" of the tetrahedral cation, opposite to a C-N bond direction. This preferred orientation is a consequence of the specific charge distribution on the tetramethylammonium ion.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the structural and bonding properties of molecules. Theoretical vibrational frequency calculations can aid in the assignment of experimentally observed spectral bands. For instance, in related tetramethylammonium salts like tetramethylammonium fluoride, ab initio calculations have been used to understand the C-H···F⁻ hydrogen bonds, which influence the vibrational spectra.

Molecular Dynamics Simulations for Solution Behavior and Ion Pairing

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of ions in solution, including ion pairing and solvation dynamics. While specific MD simulations for this compound in aqueous solution are not extensively reported, studies on similar systems provide a framework for understanding its potential behavior.

For example, MD simulations of tetramethylammonium dicyanamide (B8802431) using a polarizable force field have been conducted to investigate ion-counterion spatial distributions and rotational dynamics in both crystalline and liquid phases. Such simulations can predict crystal structures and provide insights into the local environment and ion pairing.

Furthermore, MD simulations have been employed to study the interaction of deep eutectic solvents containing tetraethylammonium (B1195904) bromide and sodium cyanide with other species. These studies use radial distribution functions to analyze the primary interactions between the ions and solvent molecules. Similar methodologies could be applied to this compound to understand its solvation shell structure and the extent of ion pairing in different solvents.

Theoretical Modeling of Reaction Pathways and Energy Barriers

Theoretical modeling can be used to investigate the mechanisms, thermodynamics, and kinetics of chemical reactions. While specific theoretical studies on the reaction pathways of this compound are limited, its role in certain synthetic applications suggests potential avenues for computational investigation. For instance, this compound is used to remove copper(I) templates in the synthesis of catenanes. researchgate.net Theoretical modeling could elucidate the energy barriers and transition states involved in this demetallation process.

Computational studies on the reactions of the cyanide ion with other molecules, such as its reaction with methyl radicals, have been performed at high levels of theory to construct potential energy surfaces and determine rate constants. These types of calculations could be extended to reactions involving this compound as a cyanide source.

Characterization of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound has been characterized by X-ray diffraction. It crystallizes in the tetragonal space group P4/nmm with specific cell dimensions. rsc.orgresearchgate.netvdoc.pub A key feature of its crystal structure is the disorder of the cyanide ion in the plane perpendicular to the c-axis, which indicates rotational freedom. rsc.orgresearchgate.netvdoc.pub The compound also undergoes a thermal phase transition at low temperatures, which is likely due to an order-disorder transition of the cyanide ion. rsc.orgresearchgate.netvdoc.pub

Computational methods can be used to analyze the intermolecular forces that govern the crystal packing. For ionic compounds, these are primarily electrostatic interactions, but van der Waals forces and, in some cases, weak hydrogen bonds also play a role. In related tetramethylammonium salts, the non-spherical charge distribution of the cation leads to specific directional interactions with the anions. Hirshfeld surface analysis is a computational tool that has been used to rigorously analyze intermolecular interactions in similar ionic compounds.

Table of Crystal Structure Data for this compound

ParameterValue
Crystal SystemTetragonal
Space GroupP4/nmm
a (Å)7.736(1)
c (Å)5.468(1)
Z2
Thermal Transition-59.9 °C

Advanced Structural Characterization and Solid State Studies

Single-Crystal X-ray Diffraction Analysis of Tetramethylammonium (B1211777) Cyanide and its Complexes

Single-crystal X-ray diffraction (SCXRD) stands as a cornerstone technique for the precise determination of the three-dimensional atomic arrangement in crystalline materials. This method has been applied to various salts and complexes containing the tetramethylammonium cation, offering a wealth of information on their crystal structures.

While specific studies on the polymorphism of pure tetramethylammonium cyanide are not extensively documented in the reviewed literature, the phenomenon of polymorphism is well-established in related tetramethylammonium salts. For instance, tetramethylammonium metaperiodate (N(CH₃)₄IO₄) exhibits at least two crystalline phases, with a phase transition occurring between +10 and -10 °C. The room-temperature phase (Phase II) is tetragonal, while the low-temperature phase (Phase III) is orthorhombic acs.org. This behavior in a related compound suggests that this compound might also exhibit polymorphism under different temperature and pressure conditions, a hypothesis that warrants further experimental investigation.

In the complex salt, tetramethylammonium (2,2′-bipyridine)tetracyanidoferrate(III) trihydrate, the Fe(III) ion is in a distorted octahedral coordination environment nih.gov. The bond lengths and angles within the complex anion are dictated by the coordination of the cyanide and bipyridine ligands to the central iron atom.

Computational studies on hydrogen cyanide indicate a C≡N triple bond length of approximately 1.156 Å osti.govuwosh.edu. In the solid state, the cyanide anion (CN⁻) is expected to have a similar bond length, although slight variations may occur due to packing forces and interactions with the surrounding tetramethylammonium cations. The coordination geometry in complexes containing the cyanide ligand can vary, with linear, bent, and bridging motifs being common nso-journal.org.

The table below summarizes representative bond lengths and angles found in compounds containing the tetramethylammonium cation and cyanide or related ligands.

Compound/IonBond/AngleValue
[N(CH₃)₄]⁺C-N~1.50 Å
C-N-C~109.5°
Hydrogen CyanideC≡N1.156 Å
H-C-N180°
[Fe(CN)₄(C₁₀H₈N₂)]⁻Fe-C(cyanide)1.8950(16) - 1.9363(17) Å
Fe-N(bipyridine)1.9976(14) Å

Note: Data for [N(CH₃)₄]⁺ and [Fe(CN)₄(C₁₀H₈N₂)]⁻ are from studies on complex salts and serve as approximations for the simple salt.

Disorder is a common phenomenon in crystals containing the tetramethylammonium cation, often arising from the rotational freedom of the methyl groups or the entire cation. In the crystal structure of tetramethylammonium (2,2′-bipyridine)tetracyanidoferrate(III) trihydrate, the tetramethylammonium cation exhibits rotational positional disorder in three of its methyl groups nih.gov. This type of disorder is typically modeled by assigning partial occupancies to different atomic positions.

While the tetramethylammonium cation itself cannot act as a hydrogen bond donor, it can participate in weak C-H···X hydrogen bonds, where X is an electronegative atom like nitrogen or oxygen. In the crystal structure of tetramethylammonium 1,1,7,7-tetracyanohepta-2,4,6-trienide, the anions are linked into zigzag chains through C-H···N(nitrile) short contacts, and these chains are further organized into layers separated by the tetramethylammonium cations researchgate.net.

In hydrated complexes, such as tetramethylammonium (2,2′-bipyridine)tetracyanidoferrate(III) trihydrate, water molecules play a crucial role in the supramolecular assembly. The crystal structure reveals a three-dimensional network formed by O-H···O hydrogen bonds involving the lattice water molecules and O-H···N hydrogen bonds between water and the terminal cyanide groups researchgate.net. These interactions contribute significantly to the stability of the crystal packing. The formation of such supramolecular architectures is a key aspect of crystal engineering, allowing for the design of materials with specific properties nso-journal.orgacs.org.

Variable-Temperature Crystallography for Phase Transitions and Thermal Expansion Behavior

Variable-temperature crystallography is a powerful technique for studying dynamic processes in the solid state, such as phase transitions and thermal expansion. Studies on tetramethylammonium-containing compounds have revealed interesting thermal behaviors. For example, tetramethylammonium copper(I) zinc(II) cyanide, a framework material, exhibits approximately zero thermal expansion over a temperature range of 200-400 K, a property that is highly desirable in materials science nih.govresearchgate.net. This behavior is attributed to the flexibility of the cyanide-bridged framework and the interactions with the entrapped tetramethylammonium ions nih.govresearchgate.net.

The investigation of tetramethylammonium tetrachlorometallates has also demonstrated the utility of variable-temperature X-ray diffraction in characterizing complex phase transition sequences researchgate.netresearchgate.net. These studies show that changes in temperature can induce subtle to dramatic changes in the crystal structure, including alterations in symmetry and the onset of disorder in both the cation and the anion researchgate.netresearchgate.net. While specific variable-temperature crystallographic data for pure this compound is not available in the reviewed literature, the behavior of these related compounds suggests that it would likely exhibit interesting thermal properties worthy of investigation.

Future Directions and Research Opportunities in Tetramethylammonium Cyanide Chemistry

Tetramethylammonium (B1211777) cyanide is emerging as a compound of significant interest, with potential applications spanning novel synthesis, automated chemical platforms, and advanced materials. Future research is poised to expand its utility, addressing both its unique reactivity and the challenges associated with its use. The following sections explore promising avenues for investigation and development.

Q & A

Q. What are the established methods for synthesizing tetramethylammonium cyanide, and how do reaction conditions influence yield?

this compound is typically synthesized via ion-exchange reactions. For example, adding tetramethylammonium iodide to a sodium cyanide solution under controlled pH and temperature yields the compound through precipitation. Key factors include stoichiometric ratios, solvent purity, and exclusion of moisture to avoid side reactions (e.g., hydrolysis of cyanide). Vanadyl sulfate-based synthesis has also been reported, where concentrated sodium cyanide and tetramethylammonium iodide are combined, followed by ice-cooling and vacuum drying .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound releases toxic hydrogen cyanide (HCN) upon decomposition or exposure to acids. Safety measures include:

  • Use of fume hoods and NIOSH/MSHA-approved respirators.
  • Avoiding contact with light or heat sources, as some tetramethylammonium derivatives explosively decompose under intense irradiation .
  • Storage in airtight, desiccated containers to prevent hygroscopic degradation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray diffraction (XRD): Resolves crystal structure and thermal expansion behavior in coordination frameworks (e.g., cristobalite-like networks) .
  • Luminescence spectroscopy: Detects metallophilic interactions in dicyanometallate polymers, with emission bands sensitive to coordination geometry .
  • Thermogravimetric analysis (TGA): Monitors thermal stability and decomposition pathways, critical for assessing purity .

Advanced Research Questions

Q. How does this compound mediate the formation of d<sup>10</sup> coordination polymers, and what factors influence their photophysical properties?

The cyanide ligand bridges metal centers (e.g., Au, Zn) to form polymeric networks. The steric bulk of the tetramethylammonium cation template stabilizes specific architectures. Photoluminescence depends on:

  • Metal-ligand charge transfer (MLCT) transitions.
  • Intermetallic distances (e.g., Au···Au interactions), which modulate excited-state behavior . Methodological Insight: Combine single-crystal XRD with time-resolved emission spectroscopy to correlate structure-luminescence relationships.

Q. How can thermodynamic data for this compound derivatives inform material design for low thermal expansion applications?

Studies on tetramethylammonium metal cyanides (e.g., Cu/Zn frameworks) reveal near-zero thermal expansion (ZTE) between 200–400 K. Key design principles include:

  • Rigid tetrahedral Zn coordination vs. flexible Cu geometries, balancing lattice dynamics .
  • Use of variable-temperature XRD to map atomic displacement parameters and bond-length anomalies .

Q. What strategies resolve contradictions in reported thermal decomposition mechanisms of this compound?

Discrepancies arise from varying experimental conditions (e.g., heating rate, atmosphere). To reconcile

  • Perform controlled pyrolysis coupled with mass spectrometry (Py-GC/MS) to identify gaseous products (e.g., HCN, NH3) .
  • Compare deuterium-labeled vs. unlabeled compounds to trace methyl transfer pathways during decomposition .

Q. How does this compound enhance oligonucleotide hybridization efficiency in PCR design?

As a duplex-stabilizing agent, it mitigates secondary structures in DNA by neutralizing phosphate backbone charges. Experimental optimization involves:

  • Titrating cyanide concentrations to balance specificity and yield.
  • Validating free-energy corrections using computational tools (e.g., Visual OMP™) paired with empirical melting curves .

Methodological Recommendations

  • For synthesis: Prioritize anhydrous conditions and inert atmospheres to prevent cyanide hydrolysis.
  • For thermal studies: Use coupled TGA-DSC to differentiate between phase transitions and decomposition events.
  • For photophysical studies: Employ low-temperature (<100 K) spectroscopy to suppress thermal broadening of emission bands .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Tetramethylammonium cyanide
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Reactant of Route 2
Tetramethylammonium cyanide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.